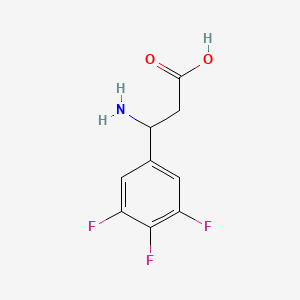
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group and a trifluorophenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trifluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Applications De Recherche Scientifique
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(3,5-difluorophenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer fluorine atoms .
Propriétés
Numéro CAS |
682803-70-9 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)9(5)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15) |
Clé InChI |
QUCWLCVHUINXDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


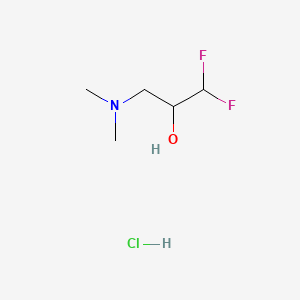
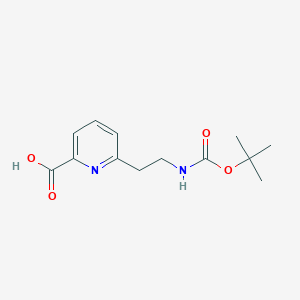
![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)
![rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride](/img/structure/B13589948.png)
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)
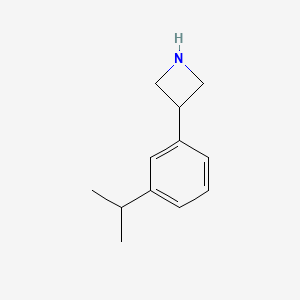
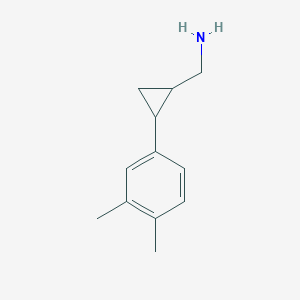
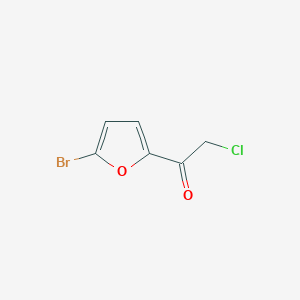
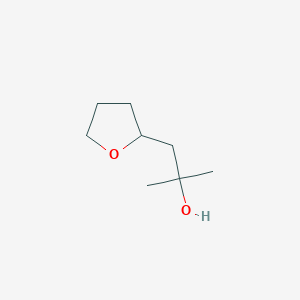
![N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)
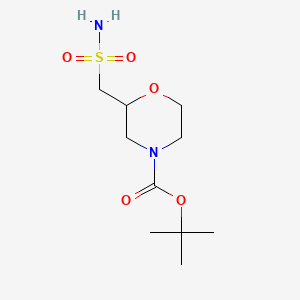
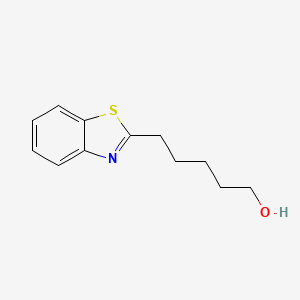
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
